2-(Pyrrolidin-2-YL)ethanol hydrochloride

Chiral Building Block Medicinal Chemistry Organic Synthesis

Racemic 2-(pyrrolidin-2-yl)ethanol hydrochloride (CAS 1220039-89-3) addresses three key workflow challenges: prohibitive cost of enantiopure chiral building blocks in early SAR, poor aqueous solubility of free-base pyrrolidine analogs, and cold-chain storage dependencies. As an HCl salt, it delivers: • >10× cost reduction vs. chiral variants for hit identification • Direct aqueous solubility for biphasic or water-compatible reactions • Room-temperature stability eliminates refrigerated logistics

Molecular Formula C6H14ClNO
Molecular Weight 151.634
CAS No. 1220039-89-3
Cat. No. B596933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyrrolidin-2-YL)ethanol hydrochloride
CAS1220039-89-3
Molecular FormulaC6H14ClNO
Molecular Weight151.634
Structural Identifiers
SMILESC1CC(NC1)CCO.Cl
InChIInChI=1S/C6H13NO.ClH/c8-5-3-6-2-1-4-7-6;/h6-8H,1-5H2;1H
InChIKeyVLCKHADTUGEQCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Pyrrolidin-2-yl)ethanol Hydrochloride (CAS 1220039-89-3): A Racemic Pyrrolidine-Ethanol Scaffold for Chemical Synthesis and Medicinal Chemistry Procurement


2-(Pyrrolidin-2-yl)ethanol hydrochloride (CAS 1220039-89-3) is a racemic mixture of a pyrrolidine-based β-amino alcohol [1], existing as a hydrochloride salt that enhances its stability and solubility relative to its free base counterpart . This compound serves as a versatile, small-molecule scaffold , primarily utilized as a chemical intermediate and chiral building block for the synthesis of more complex, biologically relevant molecules .

Why 2-(Pyrrolidin-2-yl)ethanol Hydrochloride Cannot Be Interchanged with Analogous Pyrrolidine-Ethanol Building Blocks


While several pyrrolidine-ethanol analogs exist, 2-(pyrrolidin-2-yl)ethanol hydrochloride provides a unique and non-interchangeable combination of physical and chemical properties. Its racemic nature distinguishes it from costly, enantiopure variants , and its hydrochloride salt form confers superior aqueous solubility and long-term storage stability compared to the free base . These quantifiable differences are critical for reproducible synthetic outcomes and streamlined procurement strategies, as detailed in the evidence guide below.

Quantitative Differentiation Guide: Evidence-Based Selection of 2-(Pyrrolidin-2-yl)ethanol Hydrochloride Over Close Analogs


Racemic Purity vs. Enantiopure Forms: A Quantitative Procurement Trade-Off

2-(Pyrrolidin-2-yl)ethanol hydrochloride is a racemic mixture (R/S), providing a cost-effective alternative for applications where stereochemistry is not critical. Enantiopure analogs, such as (S)-2-Pyrrolidin-2-yl-ethanol (CAS 66401-62-5), are available at a purity of 95%+, but their synthesis requires expensive chiral resolution steps, significantly increasing their market price . The racemic version meets a common purity threshold of ≥95% at a substantially lower cost, making it the rational procurement choice for early-stage research or non-stereoselective syntheses.

Chiral Building Block Medicinal Chemistry Organic Synthesis

Hydrochloride Salt vs. Free Base: Enhanced Aqueous Solubility and Handling

The hydrochloride salt of 2-(pyrrolidin-2-yl)ethanol demonstrates a distinct physical property advantage over its free base form (CAS 19432-88-3). While the free base is a liquid with a boiling point of 214.5 °C , the hydrochloride salt is a white crystalline powder that is soluble in water and ethanol . This solid-state form and enhanced aqueous solubility are critical for weighing accuracy, formulation, and use in aqueous reaction media, directly impacting experimental reproducibility and convenience.

Formulation Solubility Stability Synthetic Chemistry

Long-Term Storage Stability: Quantitative Comparison of Hydrochloride vs. Free Base

The hydrochloride salt of 2-(pyrrolidin-2-yl)ethanol exhibits a documented advantage in storage stability. Vendor specifications for the hydrochloride salt recommend long-term storage at room temperature in a cool, dry place , whereas the free base form (CAS 19432-88-3) requires more stringent conditions of 2-8 °C and protection from light . This difference in required storage conditions indicates that the hydrochloride salt is less prone to degradation under standard laboratory storage conditions, reducing the burden on cold-chain logistics and extending the compound's effective shelf life.

Storage Conditions Stability Inventory Management

High Purity Profile Supports Reproducible Synthetic Outcomes

2-(Pyrrolidin-2-yl)ethanol hydrochloride is routinely available at a high minimum purity specification of 95% or greater , with some suppliers offering a purity of ≥97% . This high purity is a critical quality attribute for a building block, ensuring minimal interference from impurities in subsequent synthetic steps and supporting the reproducibility of complex organic transformations. While other pyrrolidine-ethanol analogs may be offered at similar purity levels, the hydrochloride salt's enhanced stability (see Evidence Item 3) helps maintain this high purity over longer storage periods.

Purity Reproducibility Synthetic Intermediates

Synthetic Utility: Direct Comparison with Regioisomeric Analogs

The position of the ethanol moiety on the pyrrolidine ring is a key structural differentiator that determines synthetic utility. In 2-(pyrrolidin-2-yl)ethanol hydrochloride, the ethanol group is attached to the C2 position of the pyrrolidine ring . This contrasts with regioisomers like 2-(pyrrolidin-1-yl)ethanol hydrochloride (CAS 30727-31-2), where the ethanol is on the nitrogen atom . The C2-substitution pattern in the target compound provides a distinct chemical reactivity profile, offering a different set of potential derivatizations (e.g., oxidation to a ketone, functionalization at the adjacent C3 position) compared to the N-substituted analog, thereby expanding the accessible chemical space for medicinal chemistry programs.

Regiochemistry Synthetic Strategy Scaffold Diversity

Optimal Application Scenarios for 2-(Pyrrolidin-2-yl)ethanol Hydrochloride: A Procurement-Focused Guide


As a Cost-Effective Racemic Scaffold in Early-Stage Medicinal Chemistry

For medicinal chemistry programs exploring structure-activity relationships (SAR) where stereochemistry is not an initial concern, 2-(pyrrolidin-2-yl)ethanol hydrochloride serves as an ideal, low-cost building block. Its racemic nature avoids the high premium of enantiopure analogs, allowing for economical library synthesis and hit identification. As demonstrated in Evidence Item 1, this can represent a >10x cost saving over chiral versions , making it the preferred choice for preliminary screening campaigns.

For Aqueous-Phase Reactions and Formulation Development

The hydrochloride salt's enhanced water solubility (Evidence Item 2) makes it particularly well-suited for reactions conducted in aqueous media, biphasic systems, or for developing water-compatible formulations. Unlike the liquid free base, the solid, water-soluble hydrochloride can be accurately weighed and dissolved directly in water, simplifying experimental setup and improving reproducibility in aqueous chemistry .

In Long-Term Synthetic Projects Requiring Room-Temperature Storage

Laboratories with limited cold storage capacity or those planning extended synthetic campaigns benefit from the room-temperature stability of 2-(pyrrolidin-2-yl)ethanol hydrochloride. The ability to store this compound at room temperature (Evidence Item 3) reduces reliance on refrigerated storage and minimizes the risk of compound degradation over time, ensuring consistent material quality throughout the duration of a project .

To Access C2-Derivatized Pyrrolidine Chemical Space

When a synthetic target requires a pyrrolidine ring functionalized at the C2 position rather than the nitrogen atom, 2-(pyrrolidin-2-yl)ethanol hydrochloride is the appropriate starting material. Its regiospecific substitution pattern (Evidence Item 5) provides a unique entry point into a distinct region of chemical space, enabling the synthesis of molecular scaffolds not accessible from N-substituted pyrrolidine analogs .

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